N'-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-2,4-dimethylbenzohydrazide
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Overview
Description
N'-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-2,4-dimethylbenzohydrazide is a useful research compound. Its molecular formula is C15H15ClN4O2S and its molecular weight is 350.82. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-2,4-dimethylbenzohydrazide involves multiple steps:
Formation of the Pyrimidine Core: Starting with a chlorination reaction using appropriate chlorine sources, the pyrimidine core is formed.
Attachment of the Methylsulfanyl Group: This is typically achieved through a nucleophilic substitution reaction using a methylthiol source.
Formation of the Benzohydrazide Core: Utilizing reagents that facilitate the formation of the hydrazide bond, this core is constructed.
Final Coupling: The two main cores are then coupled using appropriate coupling agents, often under specific conditions like elevated temperatures and controlled pH.
Industrial Production Methods: Industrial methods may involve similar synthetic routes but are optimized for scale. This includes the use of continuous flow reactors and advanced catalysts to enhance yield and purity while minimizing reaction time and waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo several types of reactions:
Oxidation: Commonly using oxidizing agents such as potassium permanganate, forming oxides.
Reduction: Using agents like sodium borohydride, reducing the compound to form amines.
Substitution: Undergoing substitution reactions, particularly at the chlorinated pyrimidine site.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (N,N'-Dicyclohexylcarbodiimide).
Major Products Formed:
Oxidation Products: Oxides of the pyrimidine core.
Reduction Products: Amines derived from the benzohydrazide portion.
Substitution Products: Various substituted pyrimidines depending on the reagent used.
Scientific Research Applications: N'-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-2,4-dimethylbenzohydrazide has diverse applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its complex structure.
Industry: Utilized in the production of specialty chemicals and materials due to its stability and reactivity.
Mechanism of Action: This compound's mechanism of action, particularly in biological systems, involves binding to specific molecular targets. The methylsulfanyl and pyrimidine groups can interact with active sites of enzymes, inhibiting their function. These interactions typically involve hydrogen bonding, van der Waals forces, and sometimes covalent bonding, depending on the target.
Comparison with Similar Compounds
Similar Compounds:
N'-[5-bromo-2-(methylsulfanyl)pyrimidine-4-carbonyl]-2,4-dimethylbenzohydrazide.
N'-[5-chloro-2-(ethylsulfanyl)pyrimidine-4-carbonyl]-2,4-dimethylbenzohydrazide.
N'-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3,4-dimethylbenzohydrazide.
Highlighting Uniqueness: Compared to its similar compounds, N'-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-2,4-dimethylbenzohydrazide is unique due to its specific arrangement of the methylsulfanyl group and the presence of the 2,4-dimethylbenzohydrazide moiety. These structural features may impart distinct reactivity and binding characteristics, making it a compound of interest for further research and application.
Properties
IUPAC Name |
5-chloro-N'-(2,4-dimethylbenzoyl)-2-methylsulfanylpyrimidine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2S/c1-8-4-5-10(9(2)6-8)13(21)19-20-14(22)12-11(16)7-17-15(18-12)23-3/h4-7H,1-3H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRCLNIULGNTRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NNC(=O)C2=NC(=NC=C2Cl)SC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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